2,3,4,5-Tetraethyl-1-fluoro-1H-1lambda~5~-phosphol-1-one
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Overview
Description
2,3,4,5-Tetraethyl-1-fluoro-1H-1lambda~5~-phosphol-1-one is a chemical compound with the molecular formula C12H20FOP. It is a member of the phosphole family, characterized by a five-membered ring containing phosphorus. This compound is notable for its unique structure, which includes four ethyl groups and a fluorine atom attached to the phosphole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetraethyl-1-fluoro-1H-1lambda~5~-phosphol-1-one typically involves the reaction of a phosphole precursor with ethylating agents and fluorinating reagents. One common method includes the use of diethyl zinc and a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions to achieve the desired substitution pattern on the phosphole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The process might include steps like distillation and recrystallization to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetraethyl-1-fluoro-1H-1lambda~5~-phosphol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted phospholes, phosphine oxides, and phosphines, depending on the specific reagents and conditions used.
Scientific Research Applications
2,3,4,5-Tetraethyl-1-fluoro-1H-1lambda~5~-phosphol-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex phosphorus-containing compounds.
Biology: The compound can be used in studies involving phosphorus metabolism and its role in biological systems.
Medicine: Research into potential pharmaceutical applications, particularly in drug design and development.
Industry: Utilized in the production of materials with specific properties, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism by which 2,3,4,5-Tetraethyl-1-fluoro-1H-1lambda~5~-phosphol-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors that contain phosphorus-binding sites. The compound can modulate the activity of these targets, leading to various biochemical effects. The pathways involved may include phosphorylation and dephosphorylation processes, which are critical in cellular signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 1-Fluoro-2,3,4,5-tetraethyl-1H-phosphole 1-oxide
- 2,3,4,5-Tetraethyl-1-fluoro-1H-phosphol-1-ium-1-olate
Uniqueness
2,3,4,5-Tetraethyl-1-fluoro-1H-1lambda~5~-phosphol-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of four ethyl groups and a fluorine atom on the phosphole ring differentiates it from other phosphole derivatives, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
569329-51-7 |
---|---|
Molecular Formula |
C12H20FOP |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2,3,4,5-tetraethyl-1-fluoro-1λ5-phosphole 1-oxide |
InChI |
InChI=1S/C12H20FOP/c1-5-9-10(6-2)12(8-4)15(13,14)11(9)7-3/h5-8H2,1-4H3 |
InChI Key |
LTDNYLIQZAAKMI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(P(=O)(C(=C1CC)CC)F)CC |
Origin of Product |
United States |
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